5-Hepten-2-ol, 3,6-dimethyl-, propanoate, also known as 2,6-dimethyl-5-heptenal propanoate, is an organic compound characterized by its unique structure and functional properties. It has a molecular formula of C₁₁H₂₁O₂ and a molecular weight of approximately 183.29 g/mol. The compound features a heptene backbone with a double bond between the second and third carbon atoms, along with a propanoate ester functional group. This structure contributes to its reactivity and potential applications in various fields, including fragrance and flavor industries.
The chemical behavior of 5-Hepten-2-ol, 3,6-dimethyl-, propanoate is influenced by its unsaturated nature and the presence of the ester group. Key reactions include:
The synthesis of 5-Hepten-2-ol, 3,6-dimethyl-, propanoate can be achieved through several methods:
For instance, one method involves starting from 6-methyl-5-heptene-2-one and converting it through a series of reactions including halogenation and subsequent esterification .
5-Hepten-2-ol, 3,6-dimethyl-, propanoate finds applications in various industries:
Several compounds share structural similarities with 5-Hepten-2-ol, 3,6-dimethyl-, propanoate. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 6-Methyl-5-hepten-2-one | Unsaturated ketone | Exhibits strong odor; used as a flavoring agent |
| 2-Methyl-4-pentenal | Unsaturated aldehyde | Known for its fruity aroma; used in perfumes |
| Ethyl heptanoate | Saturated ester | Commonly used as a flavoring agent |
| Methyl heptenoate | Unsaturated ester | Used in cosmetic formulations |
| Propyl heptanoate | Saturated ester | Utilized for its sweet scent in food applications |
The uniqueness of 5-Hepten-2-ol, 3,6-dimethyl-, propanoate lies in its specific combination of unsaturation and functional groups that provide distinct sensory properties while allowing for versatile chemical reactivity.